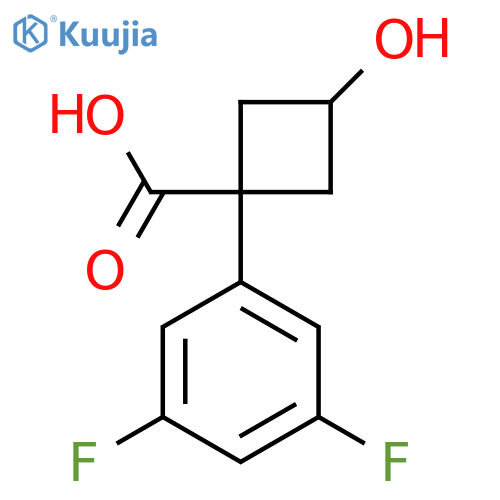Cas no 1497284-83-9 ((1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)

1497284-83-9 structure
商品名:(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS015330531
- (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylicacid
- (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- EN300-718197
- 2059910-53-9
- EN300-341156
- 1497284-83-9
-
- インチ: 1S/C11H10F2O3/c12-7-1-6(2-8(13)3-7)11(10(15)16)4-9(14)5-11/h1-3,9,14H,4-5H2,(H,15,16)
- InChIKey: LIJUKIGAKGDVJW-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C1(C(=O)O)CC(C1)O)F
計算された属性
- せいみつぶんしりょう: 228.05980050g/mol
- どういたいしつりょう: 228.05980050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.5Ų
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718197-2.5g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 2.5g |
$2940.0 | 2023-07-08 | ||
| Enamine | EN300-718197-1.0g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 1.0g |
$1500.0 | 2023-07-08 | ||
| Enamine | EN300-718197-0.1g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.1g |
$1320.0 | 2023-07-08 | ||
| Enamine | EN300-718197-0.5g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.5g |
$1440.0 | 2023-07-08 | ||
| Enamine | EN300-718197-10.0g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 10.0g |
$6450.0 | 2023-07-08 | ||
| Enamine | EN300-718197-0.25g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.25g |
$1381.0 | 2023-07-08 | ||
| Enamine | EN300-718197-5.0g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 5.0g |
$4349.0 | 2023-07-08 | ||
| Enamine | EN300-718197-0.05g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.05g |
$1261.0 | 2023-07-08 |
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1497284-83-9 ((1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid) 関連製品
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
